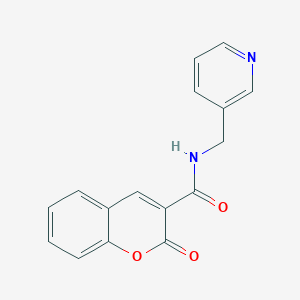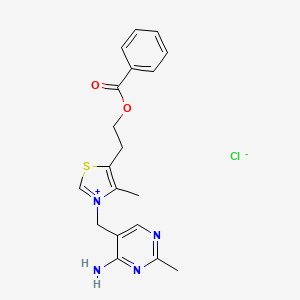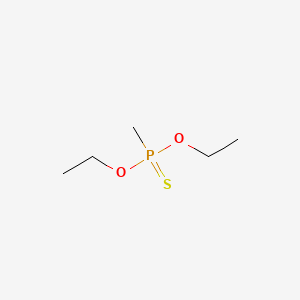
Phosphonothioic acid, methyl-, O,O-diethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phosphonate esters involves various strategies. For instance, methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid were synthesized through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids, indicating a versatile approach to constructing phosphonate frameworks (Tchapkanov & Petrov, 1998). Moreover, asymmetric synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate showcases another method, highlighting the diversity in synthetic pathways for these compounds (Smith et al., 2003).
Molecular Structure Analysis
The molecular structure of phosphonate esters has been elucidated through various spectroscopic techniques. A study confirmed the structure of α-Hydroxyphosphonate acid ester by SXRD, comparing the resolved structure to optimized geometry and spectroscopic data, thus providing insights into the molecular architecture of these compounds (Ouksel et al., 2021).
Chemical Reactions and Properties
Phosphonate esters undergo a range of chemical reactions, exemplified by the phosphine-catalyzed allylic substitution of Morita-Baylis-Hillman acetates to synthesize N-protected beta-aminophosphonic acid esters. This reaction demonstrates the reactivity and potential functionalization of phosphonate esters (Park et al., 2006).
Physical Properties Analysis
The physical properties of phosphonate esters, such as thermal stability and optical transmittance, have been thoroughly investigated. For example, the study on α-Hydroxyphosphonate acid ester revealed its strong absorption in the middle UV domain and significant optical transmittance in the visible domain, alongside detailed DFT calculations to predict nonlinear optical properties (Ouksel et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, play a crucial role in the application and function of phosphonate esters. Research into the phosphonate O-deethylation of specific esters highlights the metabolic pathways and enzyme interactions critical for understanding their behavior in biological systems (Morioka et al., 2002).
Applications De Recherche Scientifique
1. Neurotoxicity and Toxicity Analysis
Research has explored the neurotoxic effects of various organophosphorus esters, including the chemical warfare agent VX (phosphonothioic acid, methyl-S-(2-[bis(1-methylethyl)amino/ethyl) O-ethyl ester]), in chickens. Studies have investigated the tolerance of high doses of VX, its effects on acetylcholinesterase inhibition, and the absence of delayed neuropathy signs in specific conditions (Wilson et al., 1988).
2. Anticorrosive Properties
Research in 2019 focused on the synthesis and analysis of Diethyl [hydroxy (phenyl) methyl] phosphonate ester (DHPMP), studying its inhibitive capacity on steel corrosion. This study highlighted the compound's efficiency in corrosion prevention, supported by various spectroscopic analyses and electrochemical measurements (Bourzami et al., 2019).
3. Phosphatase Inhibition Studies
A comparison between phosphonothioic acids and phosphonic acids as phosphatase inhibitors was conducted, revealing subtle differences in their inhibitory properties. This study contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (Świerczek et al., 2003).
4. Synthesis and Characterization for Potential Therapeutic Applications
The synthesis and characterization of α-aminophosphonates molecules, including their anti-Alzheimer effects and antioxidant activities, have been investigated. These studies provide insight into the potential medicinal applications of these compounds, especially in neurodegenerative disease treatment (Zaout et al., 2021).
5. Organic Synthesis and Homologation Processes
Research has been conducted on phosphonate reagents like diethyl methylformyl-2-phosphonate dimethylhydrazone for the homologation of aldehydes to α, β-unsaturated aldehydes. This research contributes to the field of organic synthesis, highlighting the versatility of phosphonate compounds in chemical reactions (Petroski, 2010).
Mécanisme D'action
Target of Action
Phosphonothioic acid, methyl-, O,O-diethyl ester is a broad-spectrum insecticide . The primary targets of this compound are the nervous system of insects. It acts by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve signal transmission .
Mode of Action
The compound interacts with its targets by binding to the active site of the acetylcholinesterase enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to continuous stimulation of the neurons, causing paralysis and eventual death of the insect .
Biochemical Pathways
The affected pathway is the cholinergic system, specifically the synaptic transmission process. The downstream effects include overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and paralysis .
Pharmacokinetics
It is known that the compound can be absorbed through the skin, respiratory, and gastrointestinal tracts
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of normal nerve function, leading to overstimulation of the nervous system. This overstimulation can cause symptoms ranging from restlessness and hyperactivity to convulsions, paralysis, and in severe cases, death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phosphonothioic acid, methyl-, O,O-diethyl ester. For instance, the compound may react with strong reducing agents to give highly toxic and flammable phosphine gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, the compound should be stored and used in a controlled environment to ensure safety and efficacy.
Propriétés
IUPAC Name |
diethoxy-methyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDUXIUTPVHAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220237 | |
| Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonothioic acid, methyl-, O,O-diethyl ester | |
CAS RN |
6996-81-2 | |
| Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O'-Diethyl methylphosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric fate of O,O'-Diethyl methylphosphonothioate (DEMPT)?
A1: DEMPT reacts readily with hydroxyl (OH) radicals in the atmosphere, showing a rate constant of 20.4 ± 0.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K []. This reaction primarily leads to the formation of diethyl methylphosphonate with a yield of 21 ± 4% [, ]. DEMPT also reacts with nitrate (NO₃) radicals, albeit at a slower rate (2.01 ± 0.20 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 296 K) []. This reaction results in a 62 ± 11% yield of diethyl methylphosphonate []. Reactions with ozone (O₃) were not observed under experimental conditions [].
Q2: Can you describe the products and mechanism of the reaction between DEMPT and OH radicals in the gas phase?
A2: The primary product of the DEMPT and OH radical reaction is diethyl methylphosphonate, formed with a yield of 21 ± 4% []. While the exact mechanism is not fully elucidated, evidence suggests the formation of an intermediate adduct followed by decomposition pathways leading to the observed products. In addition to diethyl methylphosphonate, other products detected include C₂H₅OP(S)(CH₃)OH or C₂H₅OP(O)(CH₃)SH (presumed to be the latter based on analogous reactions) [].
Q3: How does the structure of O,O'-Diethyl methylphosphonothioate relate to its reactivity?
A3: The presence of the P=S bond in DEMPT plays a crucial role in its reactivity []. This bond is more susceptible to attack by oxidizing species like OH radicals compared to the P=O bond found in its oxygen analog. This difference in reactivity is a key factor in the atmospheric degradation pathways of DEMPT.
Q4: Are there any computational studies on O,O'-Diethyl methylphosphonothioate?
A4: Yes, computational chemistry methods have been employed to investigate the structure and properties of DEMPT and related ions []. These studies used techniques like density functional theory (DFT) at the B3LYP/6-31G(d,p) level, as well as higher-level calculations such as G2 and G2(MP2) to explore isomerization pathways and relative stabilities of various ionic species [].
Q5: What analytical techniques are used to study O,O'-Diethyl methylphosphonothioate and its reactions?
A5: Several analytical methods are employed in the study of DEMPT. Gas chromatography coupled with mass spectrometry (GC-MS) is used to identify and quantify reaction products [, ]. In-situ atmospheric pressure ionization mass spectrometry (API-MS) provides real-time information about reaction intermediates and products []. Fourier transform infrared (FT-IR) spectroscopy is used to monitor the formation of specific functional groups in reaction products []. Additionally, differential thermal analysis (DTA) is applied to determine vapor pressure data for the compound [].
Q6: Why is understanding the synthesis of O,O'-Diethyl methylphosphonothioate important in the context of the Chemical Weapons Convention?
A6: Thiophosphonates, including DEMPT, can be precursors or markers for the production of highly toxic V-series nerve agents, such as VX []. Therefore, understanding the synthesis parameters, reaction conditions, and possible impurities formed during DEMPT synthesis is crucial for the verification regime of the Chemical Weapons Convention (CWC) [].
Q7: Can you elaborate on the significance of principal component analysis in studying DEMPT synthesis?
A7: Principal component analysis (PCA) is a statistical method used to analyze complex datasets and identify underlying patterns or relationships between variables. In the context of DEMPT synthesis using Lawesson's reagent, PCA can help understand the intricate interplay between reaction duration, temperature, solvent choice, and their combined influence on the final yield of DEMPT []. This information is valuable for optimizing the synthesis process and gaining a deeper understanding of the reaction mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



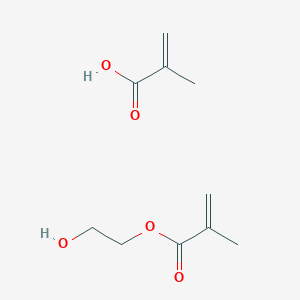
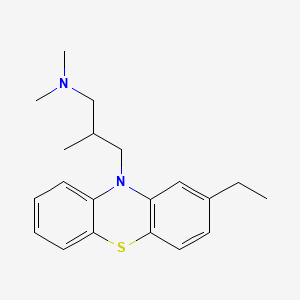
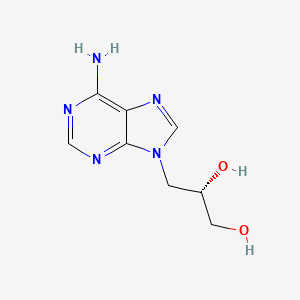
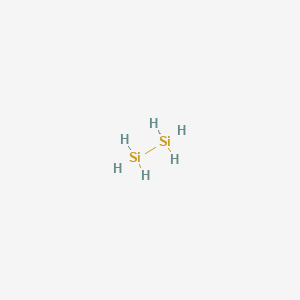
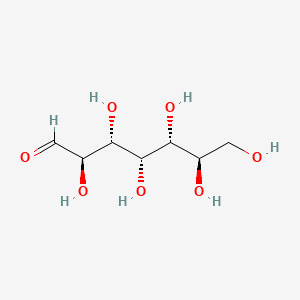


![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)

![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
